Methyl 3-amino-4-[2-(2-aminophenoxy)ethoxy]benzoate
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Overview
Description
Methyl 3-amino-4-[2-(2-aminophenoxy)ethoxy]benzoate is an organic compound with the molecular formula C16H18N2O4 It is characterized by its complex structure, which includes aromatic rings, ether linkages, and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-[2-(2-aminophenoxy)ethoxy]benzoate typically involves multiple steps. One common route starts with the nitration of methyl 3-nitro-4-[2-(2-nitrophenoxy)ethoxy]benzoate, followed by reduction to introduce the amino groups. The reaction conditions often involve the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is critical to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-[2-(2-aminophenoxy)ethoxy]benzoate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: Nitro groups can be reduced back to amino groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonic acids under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups results in nitro derivatives, while reduction of nitro groups yields the original amino compound.
Scientific Research Applications
Methyl 3-amino-4-[2-(2-aminophenoxy)ethoxy]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-[2-(2-aminophenoxy)ethoxy]benzoate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. The ether linkages and aromatic rings contribute to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-4-bromobenzoate: Similar structure but with a bromine atom instead of the ether linkage.
Methyl 3-amino-4-(2-(4-tert-octylphenoxy)ethoxy)benzoate: Contains a tert-octyl group, making it bulkier and more hydrophobic.
Uniqueness
Methyl 3-amino-4-[2-(2-aminophenoxy)ethoxy]benzoate is unique due to its combination of amino groups, ether linkages, and aromatic rings. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in chemistry, biology, and industry.
Properties
CAS No. |
663625-65-8 |
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Molecular Formula |
C16H18N2O4 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
methyl 3-amino-4-[2-(2-aminophenoxy)ethoxy]benzoate |
InChI |
InChI=1S/C16H18N2O4/c1-20-16(19)11-6-7-15(13(18)10-11)22-9-8-21-14-5-3-2-4-12(14)17/h2-7,10H,8-9,17-18H2,1H3 |
InChI Key |
YHFLRRUXXWFNOK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OCCOC2=CC=CC=C2N)N |
Origin of Product |
United States |
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